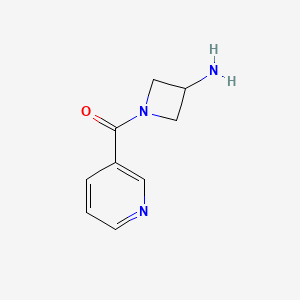

1-(Pyridine-3-carbonyl)azetidin-3-amine

描述

属性

CAS 编号 |

1342447-56-6 |

|---|---|

分子式 |

C9H11N3O |

分子量 |

177.2 g/mol |

IUPAC 名称 |

(3-aminoazetidin-1-yl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C9H11N3O/c10-8-5-12(6-8)9(13)7-2-1-3-11-4-7/h1-4,8H,5-6,10H2 |

InChI 键 |

NEFKUSTVXDHUIS-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)N |

规范 SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Physicochemical and Functional Differences

- Electron-Withdrawing vs. The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine improves metabolic stability and membrane permeability due to its lipophilic nature .

- Ring Size and Flexibility :

- Salt Forms :

Research Implications and Gaps

- Optimization Opportunities : Introducing polar groups (e.g., sulfonyl) could address solubility limitations, while halogenation may improve target affinity .

准备方法

Procedure Highlights:

- Starting Material: 3-Aminoazetidine or its hydrochloride salt.

- Acylating Agent: Pyridine-3-carbonyl chloride or pyridine-3-carboxylic acid activated by coupling reagents (e.g., carbodiimides).

- Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.

- Temperature: Controlled between 0°C to room temperature to avoid side reactions.

- Workup: After reaction completion, the product is isolated by aqueous workup and purified by recrystallization or chromatography.

Research Findings:

- The acylation proceeds smoothly with good yields (typically 60-80%) and high purity.

- The amine functionality at the 3-position remains intact, allowing further derivatization if needed.

- The hydrochloride salt form of the amine starting material improves solubility and reaction control.

Improved Synthesis of 3-Aminoazetidines as Precursors

According to patent WO2000063168A1, an improved process for synthesizing 3-aminoazetidines involves:

- Hydrogenation of benzyl-protected azetidine intermediates using palladium hydroxide on carbon as a catalyst.

- The reaction is conducted under hydrogen pressure (40 psi initially, increased to 70 psi) at elevated temperatures (around 60°C).

- The progress is monitored by NMR analysis to ensure complete deprotection and formation of the free amine.

- The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension at 0°C, followed by refluxing for 12 hours to precipitate the product.

This method yields pure 3-aminoazetidine hydrochloride salt, which can be subsequently acylated with pyridine-3-carbonyl derivatives to yield the target compound.

Alternative Synthetic Routes and Derivative Preparations

While direct preparation of this compound is most common via acylation, other synthetic routes reported in related heterocyclic chemistry patents include:

- Ring-closure reactions starting from amino alcohols or halogenated precursors substituted with pyridine moieties.

- Use of coupling reagents such as carbodiimides or phosphonium salts to activate pyridine-3-carboxylic acid for amide bond formation.

- Salt formation with pharmaceutically acceptable acids to improve compound stability and solubility.

These methods are adaptable depending on the desired purity, scale, and downstream applications.

Summary Table of Preparation Methods

Analytical and Monitoring Techniques

- NMR Spectroscopy: Used extensively to monitor reaction progress, especially during hydrogenation and acylation steps.

- Filtration and Crystallization: Employed to isolate hydrochloride salts and purify final products.

- Chromatography: Used for purification when required, particularly in complex mixtures.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyridine-3-carbonyl)azetidin-3-amine, and what key intermediates are involved?

- Methodology : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with azetidin-3-amine precursors. A common approach includes activating the pyridine carbonyl group using coupling agents like EDC/HOBt, followed by nucleophilic substitution with the azetidine amine group. Key intermediates include protected azetidin-3-amine derivatives (e.g., Boc-protected intermediates) and activated pyridine-3-carbonyl chlorides .

- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm the structure, particularly the azetidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What are the solubility and stability profiles of this compound under various pH conditions?

- Solubility : Demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies in buffered solutions (pH 3–9) indicate degradation under strongly acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Strategies :

- Continuous Flow Chemistry : Enhances efficiency and reduces side products in large-scale reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps like amide bond formation .

- In-Line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progression .

Q. How do researchers resolve contradictions in biological activity data across different assays?

- Approach :

- Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Purity Analysis : Impurities >2% can skew results; re-purify via preparative HPLC .

- Stereochemical Control : Enantiomeric impurities may explain variability; chiral HPLC or asymmetric synthesis ensures stereochemical homogeneity .

Q. What computational strategies predict the binding affinity of this compound with therapeutic targets?

- Methods :

- Molecular Docking : Screens against kinase or GPCR targets using software like AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR Modeling : Correlates structural features (e.g., pyridine electronegativity) with activity trends .

Q. How does stereochemistry at the azetidine ring influence pharmacological activity?

- Insights :

- Chiral Centers : The 3-amine group’s configuration affects binding to chiral targets (e.g., enzymes).

- Synthetic Control : Use chiral auxiliaries or enantioselective catalysis (e.g., Ru-BINAP complexes) to isolate active enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。